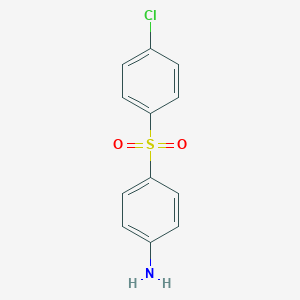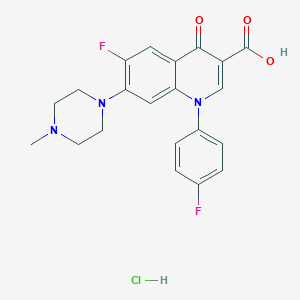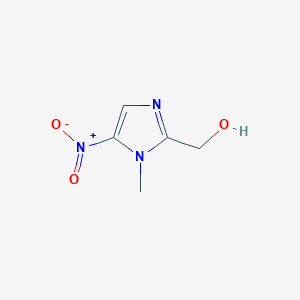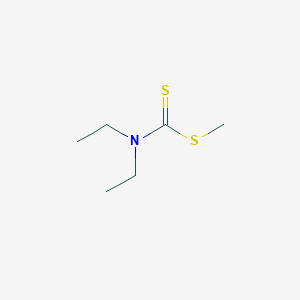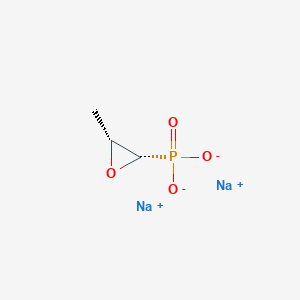
Fosfomycin sodium
概要
説明
ホスホマイシンナトリウムは、ホスホン酸系に属する広域スペクトル抗生物質です。主に細菌感染症、特に尿路感染症の治療に使用されます。 ホスホマイシンナトリウムは、細菌細胞壁の合成における最初のステップを阻害することにより作用し、グラム陽性菌とグラム陰性菌の両方に効果を発揮します .
2. 製法
合成経路と反応条件: ホスホマイシンナトリウムは、化学的および生物学的な方法の両方によって合成できます。化学合成は、塩基性条件下でエピクロロヒドリンを亜リン酸三ナトリウムと反応させてホスホン酸誘導体を生成します。 その後、水酸化ナトリウムで中和してホスホマイシンナトリウムを得ます .
工業的生産方法: ホスホマイシンナトリウムの工業的生産は、通常、Streptomyces fradiae菌を用いた発酵によって行われます。 発酵液はその後、濾過、イオン交換クロマトグラフィー、結晶化などのさまざまな精製工程を経て、ホスホマイシンナトリウムを単離および精製されます .
作用機序
ホスホマイシンナトリウムは、UDP-N-アセチルグルコサミンエノールピルビル転移酵素(MurA)という酵素を不可逆的に阻害することで、抗菌効果を発揮します。この酵素は、細菌細胞壁の必須成分であるペプチドグリカン合成に不可欠です。 MurAを阻害することで、ホスホマイシンナトリウムはペプチドグリカンの形成を防ぎ、細菌細胞の溶解と死滅につながります .
類似化合物:
ホスホマイシンカルシウム: 経口投与に使用されるホスホマイシンの別の塩の形です。
ホスホマイシントロメタモール: 経口投与のためのバイオアベイラビリティが向上した製剤.
独自性: ホスホマイシンナトリウムは、広域スペクトル活性と組織への有効な浸透能力を持つため、ユニークです。 特に、骨基質と軟部組織に関連する重症感染症の治療に価値があります .
ホスホマイシンナトリウムは、その独特の作用機序、広域スペクトル効果、組織への広範な浸透により、細菌感染症との闘いにおける重要なツールとなっています。
準備方法
Synthetic Routes and Reaction Conditions: Phosphomycin disodium can be synthesized through both chemical and biological methods. The chemical synthesis involves the reaction of epichlorohydrin with trisodium phosphite under basic conditions to form the phosphonic acid derivative. This is followed by neutralization with sodium hydroxide to obtain phosphomycin disodium .
Industrial Production Methods: Industrial production of phosphomycin disodium typically involves fermentation using the bacterium Streptomyces fradiae. The fermentation broth is then subjected to various purification steps, including filtration, ion-exchange chromatography, and crystallization, to isolate and purify phosphomycin disodium .
化学反応の分析
反応の種類: ホスホマイシンナトリウムは、次のようなさまざまな化学反応を起こします。
加水分解: ホスホマイシンナトリウムのエポキシド環は、酸性または塩基性条件下で加水分解されます。
一般的な試薬と条件:
加水分解: 通常、希塩酸または水酸化ナトリウムを用いて行われます。
主要な生成物:
加水分解: ジオール誘導体の形成をもたらします。
4. 科学研究への応用
ホスホマイシンナトリウムは、科学研究において幅広い用途があります。
化学: ホスホン酸とエポキシドの反応性を調べるためのモデル化合物として使用されます。
生物学: 細菌細胞壁の合成と抗生物質耐性機構を調査する研究で使用されます。
医学: 特に多剤耐性菌感染症に対する新しい抗生物質療法の開発において、臨床研究で広く使用されています。
科学的研究の応用
Phosphomycin disodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phosphonic acids and epoxides.
Biology: Employed in studies investigating bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Extensively used in clinical research to develop new antibiotic therapies, particularly for multidrug-resistant bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials.
類似化合物との比較
Phosphomycin calcium: Another salt form of phosphomycin used for oral administration.
Phosphomycin trometamol: A formulation with enhanced bioavailability for oral use.
Uniqueness: Phosphomycin disodium is unique due to its broad-spectrum activity and ability to penetrate tissues effectively. It is particularly valuable in treating severe infections associated with the osseous matrix and soft tissues .
Phosphomycin disodium stands out among its peers for its unique mechanism of action, broad-spectrum efficacy, and extensive tissue penetration, making it a critical tool in the fight against bacterial infections.
特性
IUPAC Name |
disodium;(3-methyloxiran-2-yl)-dioxido-oxo-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQJIKUVJMTDG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Na2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26016-99-9 | |
| Record name | Disodium (1R,2S)-(1,2-epoxypropyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fosfomycin sodium exert its antibacterial activity?
A1: this compound acts as a bactericidal agent by inhibiting the first committed step in bacterial cell wall biosynthesis. It irreversibly binds to UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme responsible for the formation of UDP-N-acetylmuramic acid (UDP-MurNAc). [, , ] This disruption in the peptidoglycan synthesis pathway leads to bacterial cell death. []
Q2: Are there studies exploring the downstream effects of this compound on bacterial cells following MurA inhibition?
A2: While the primary target of this compound is well-established, further research exploring the downstream effects on bacterial cell morphology, metabolism, and potential adaptive resistance mechanisms would be valuable.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C3H5NaO4P, and its molecular weight is 182.04 g/mol. [, , , ]
Q4: Are there studies utilizing spectroscopic techniques to characterize this compound?
A4: Yes, infrared spectrophotometry has been employed to identify this compound for injection, confirming the consistency of its infrared spectrum with the standard. [] Additionally, quantitative 31P-NMR spectroscopy has been successfully used to determine the content of fosfomycin and its impurity A in pharmaceutical products containing this compound or calcium. This method utilizes coaxial inserts with trimethyl phosphate as an external standard and demonstrates high accuracy and precision. []
Q5: How stable is this compound in solution with other pharmaceutical compounds?
A5: Studies investigating the compatibility of this compound with Vitamin B6 and Vitamin C under normal atmospheric temperatures have shown varying results. While this compound remained stable when mixed with Vitamin B6, its content, pH, and appearance changed when mixed with Vitamin C, indicating incompatibility. []
Q6: What factors can impact the stability of this compound formulations?
A6: Further research is needed to determine the long-term stability of this compound under different storage conditions (temperature, humidity, light exposure) and in various pharmaceutical formulations.
Q7: Does this compound exhibit any catalytic properties?
A7: There is no evidence in the provided literature to suggest that this compound possesses catalytic properties. Its primary mechanism of action revolves around its ability to irreversibly inhibit the MurA enzyme.
Q8: Have computational chemistry methods been used to study this compound?
A8: While the provided literature doesn't detail the use of computational methods for studying this compound directly, such approaches could be valuable for exploring its interactions with MurA, potential resistance mechanisms, and the design of novel derivatives with improved properties.
Q9: How do structural modifications of the fosfomycin molecule impact its antibacterial activity?
A9: Investigating the impact of structural modifications on fosfomycin's activity is crucial for developing more potent and selective analogs. While the provided literature doesn't delve into specific SAR studies, research exploring this aspect would be beneficial.
Q10: What are the challenges in formulating stable and effective this compound preparations?
A10: Understanding the factors influencing this compound's stability in various formulations and developing strategies to overcome these challenges, such as the use of suitable excipients, appropriate packaging, and optimized manufacturing processes, are critical research areas.
Q11: Is there information available regarding the SHE (Safety, Health, and Environment) regulations surrounding this compound?
A11: While the provided literature doesn't explicitly address SHE regulations, adhering to appropriate guidelines during research, development, manufacturing, and disposal of this compound is crucial.
Q12: What is the pharmacokinetic profile of this compound in different patient populations?
A12: Research has investigated the pharmacokinetics of this compound in both adults and children. Studies in children aged 3 to 15 years old administered this compound intravenously at 25 mg/kg or 50 mg/kg showed a clear dose response in blood concentration levels. [] Studies in adult women treated with 2 g of this compound either by intravenous injection or 1-hour infusion also demonstrated predictable pharmacokinetics. [] Further research is needed to understand how patient-specific factors, such as age, renal function, and co-morbidities, influence its pharmacokinetic behavior.
Q13: How do different routes of administration impact the pharmacokinetics of this compound?
A13: Studies have explored both intravenous and intratympanic administration of this compound. [, ] Research comparing the pharmacokinetic profiles and efficacy across different routes of administration would be valuable for optimizing treatment strategies.
Q14: What is the relationship between this compound concentrations in serum and bile?
A14: A study on patients with biliary drainage found a mean serum level of 145.43 µg/mL at 1 hour after 2 g this compound infusion, while bile levels reached 31.49 µg/mL at 2 hours. [] Understanding this relationship is important for treating bile duct infections.
Q15: What is the clinical efficacy of this compound in treating obstetrical and gynecological infections?
A17: Clinical studies have investigated the efficacy of this compound in treating various obstetrical and gynecological infections, including intrapelvic infections, uterine infections, and adnexitis. [, , ] Results suggest that it is a well-tolerated and effective treatment option, but further large-scale clinical trials are needed to confirm these findings.
Q16: What mechanisms contribute to fosfomycin resistance in bacteria?
A16: Understanding the mechanisms of fosfomycin resistance is crucial for combating the emergence of resistant strains. Potential mechanisms include mutations in the MurA enzyme, reduced permeability of the bacterial cell wall to fosfomycin, and enzymatic inactivation of the drug.
Q17: Is there evidence of cross-resistance between fosfomycin and other antibiotic classes?
A17: Investigating potential cross-resistance patterns between fosfomycin and other commonly used antibiotics is crucial for guiding appropriate treatment strategies and minimizing the emergence of multidrug-resistant bacteria.
Q18: Are there ongoing efforts to develop novel drug delivery systems for this compound?
A18: Research exploring targeted drug delivery strategies could improve the efficacy and reduce the potential side effects of this compound therapy. For instance, incorporating this compound into nanoparticles or liposomes could enhance its delivery to specific infection sites.
Q19: Are there specific biomarkers that can predict the efficacy of this compound treatment?
A19: Identifying biomarkers associated with fosfomycin susceptibility or resistance could personalize treatment strategies and improve patient outcomes. Additionally, developing rapid diagnostic tools for detecting fosfomycin resistance in clinical settings would be highly beneficial.
Q20: What analytical methods are commonly employed for quantifying this compound in biological samples?
A23: Besides the previously mentioned 31P-NMR and infrared spectrophotometry, high-performance liquid chromatography (HPLC) with various detection methods, such as evaporative light scattering detection (ELSD), can be employed for quantifying fosfomycin and its metabolites in biological matrices. [, ] These techniques allow for sensitive and specific measurement of drug concentrations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



